molecular formula C17H19FN4O3S B2427337 Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-61-6

Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2427337
CAS No.: 946235-61-6
M. Wt: 378.42
InChI Key: YCKCDQDQEVKVBH-UHFFFAOYSA-N
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Description

Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C17H19FN4O3S and its molecular weight is 378.42. The purity is usually 95%.
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Properties

IUPAC Name

methyl N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-25-17(24)20-16-19-13(11-26-16)10-15(23)22-8-6-21(7-9-22)14-4-2-12(18)3-5-14/h2-5,11H,6-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKCDQDQEVKVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, a compound featuring a thiazole moiety and a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperazine Moiety : Commonly found in various therapeutic agents, contributing to neuropharmacological effects.
  • Fluorophenyl Group : Enhances lipophilicity and may improve receptor binding affinity.

Molecular Formula

C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have shown efficacy in inhibiting PTPs, which play critical roles in cell signaling and proliferation. For instance, the inhibition of PtpB in Mycobacterium tuberculosis has been documented, suggesting potential applications in infectious diseases .
  • Antitumor Activity : Thiazole derivatives are known for their anticancer properties. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The piperazine component is often linked to anxiolytic and antidepressant activities. Compounds containing piperazine have been studied for their interaction with serotonin receptors, which are pivotal in mood regulation.

Anticancer Studies

A summary of findings from recent studies on related thiazole compounds demonstrates significant anticancer potentials:

CompoundCell LineIC50 (µM)Mechanism
Compound 1A431 (skin cancer)1.61 ± 1.92Induces apoptosis
Compound 2Jurkat (leukemia)1.98 ± 1.22Cell cycle arrest
Compound 3HT-29 (colon cancer)< 10Inhibits proliferation

These results suggest that this compound may exhibit similar or enhanced efficacy due to its unique structural features.

Neuropharmacological Studies

In related research, piperazine derivatives have shown promising results in modulating neurotransmitter systems:

StudyCompoundEffect
Chen et al., 2010Piperazine-based analogsIncreased serotonin levels
Recent StudyFluorinated piperazinesAnxiolytic effects in animal models

Case Studies

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties, which could be applicable to this compound. The compound's ability to inhibit bacterial growth was evaluated against various strains, showing promising results.
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines have indicated that compounds with similar structures can effectively induce cell death and inhibit tumor growth. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is constructed using a modified Hantzsch thiazole synthesis. Methyl 2-amino-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate serves as a pivotal intermediate. This compound is synthesized via cyclization of thiourea derivatives with α-haloketones.

Procedure :

  • A mixture of methyl 3-chloro-2,4-dioxobutyrate (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 6 hours.
  • The product is precipitated by adjusting the pH to 8 with NaOH, yielding the thiazole intermediate in 78–85%.

Functionalization at the 4-Position

The 2-oxoethyl group is introduced via α-bromination of the acetylated thiazole intermediate, followed by nucleophilic substitution.

α-Bromination :

  • The acetyl group at the 4-position of the thiazole is brominated using bromine in chloroform at room temperature, achieving 75–93% yields.
    Substitution with Piperazine :
  • The brominated intermediate reacts with 4-(4-fluorophenyl)piperazine in anhydrous THF with triethylamine (TEA), yielding 4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine at 75–96% efficiency.

Carbamate Group Installation

Reaction with Methyl Chloroformate

The primary amine on the thiazole ring undergoes carbamation using methyl chloroformate under basic conditions.

Procedure :

  • 4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine (1.0 eq) is dissolved in acetone.
  • Methyl chloroformate (1.5 eq) and pyridine (2.0 eq) are added dropwise at 0°C.
  • The mixture is stirred for 12 hours, followed by aqueous workup and recrystallization from acetone, yielding the target carbamate in 84–96%.

Reaction Optimization and Challenges

Solvent and Base Selection

  • Solvent : Tetrahydrofuran (THF) and chloroform are optimal for piperazine coupling due to their inertness and solubility profiles.
  • Base : Triethylamine (TEA) effectively neutralizes HBr generated during substitution, improving yields to >90%.

Purification Techniques

  • Recrystallization : Acetone or ethanol-DMF (1:1) mixtures yield high-purity products (>98% by TLC).
  • Chromatography : Silica gel chromatography with petroleum ether/diethyl amine (10:3) resolves positional isomers.

Analytical Characterization

Spectral Data

  • 1H-NMR (400 MHz, CDCl3) : δ 7.45–7.30 (m, 4H, Ar-H), 4.20 (s, 2H, COCH2N), 3.80 (s, 3H, OCH3), 3.60–3.20 (m, 8H, piperazine-H).
  • 13C-NMR : δ 170.5 (C=O), 164.2 (carbamate C=O), 118.9–160.1 (Ar-C).
  • HR-MS (ESI) : [M + H]+ calculated for C18H21FN4O3S: 392.4; found: 392.3.

Purity and Stability

  • HPLC : >99% purity using a C18 column (MeCN:H2O = 70:30).
  • Stability : Stable at 25°C for 6 months; degradation <2% under accelerated conditions (40°C/75% RH).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Thiazole formation Thiourea, α-haloketone 78–85
α-Bromination Br2/CHCl3, rt 75–93
Piperazine coupling 4-(4-Fluorophenyl)piperazine 75–96
Carbamation Methyl chloroformate, pyridine 84–96

Q & A

Q. What are the standard synthetic routes for Methyl (4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, and what key parameters influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

Formation of the thiazole core : Cyclization of thiourea derivatives with α-halo ketones.

Introduction of the piperazine moiety : Coupling 4-(4-fluorophenyl)piperazine via nucleophilic substitution or amidation.

Carbamate functionalization : Reaction with methyl chloroformate under basic conditions.

Q. Key parameters affecting yield :

  • Temperature : Optimal ranges vary by step (e.g., 60–80°C for cyclization, room temperature for carbamate formation) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility .
  • Catalysts : Triethylamine or DMAP improves carbamate coupling efficiency .

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperature (°C)Yield (%)
Thiazole formationEthanolNone7065–75
Piperazine couplingDMFK₂CO₃8050–60
Carbamate functionalizationTHFTriethylamine2570–85

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole, piperazine, and fluorophenyl groups. For example, the thiazole C-2 proton appears at δ 7.8–8.2 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 435.1 [M+H]⁺) .
  • HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies optimize the synthesis of this compound?

Answer: DOE reduces trial-and-error by systematically varying parameters:

Factor selection : Temperature, solvent ratio, catalyst loading.

Response variables : Yield, purity, reaction time.

Statistical analysis : ANOVA identifies significant factors.

Example application :
A Central Composite Design (CCD) for carbamate formation revealed that solvent polarity (acetonitrile vs. THF) and catalyst concentration are critical for yield optimization. Reaction time had minimal impact beyond 4 hours .

Q. Table 2: DOE Results for Carbamate Formation

FactorLow LevelHigh LevelOptimal Value
Solvent polarity0.30.70.5 (THF)
Catalyst (mol%)51510
Temperature (°C)204025

Q. How to resolve contradictions in biological activity data across different studies?

Answer: Discrepancies often arise from variations in:

Assay conditions :

  • pH (e.g., activity peaks at pH 7.4 due to protonation of the piperazine group) .
  • Cell line specificity (e.g., higher IC₅₀ in HepG2 vs. MCF-7 cells) .

Structural analogs : Minor substitutions (e.g., chloro vs. methyl groups) alter target binding.

Q. Table 3: Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC₅₀, μM)Assay ModelReference
4-Fluorophenyl substituent12.3In vitro kinase
4-Chlorophenyl substituent8.7Same model
Piperazine replaced by morpholine>50Same model

Q. Methodological steps :

  • Replicate assays under standardized conditions (pH, cell passage number).
  • Use isogenic cell lines to isolate target effects.
  • Perform molecular docking to rationalize structure-activity relationships (SAR) .

Q. What computational methods are used to predict target interactions and mechanism of action?

Answer:

Molecular docking (AutoDock, Glide) :

  • Identifies binding poses in enzyme active sites (e.g., kinase ATP-binding pockets).
  • The fluorophenyl group shows hydrophobic interactions with Leu273 in EGFR .

Molecular Dynamics (MD) simulations :

  • Assess stability of ligand-target complexes over 100 ns trajectories.
  • Hydrogen bonds between the carbamate carbonyl and Lys721 are critical .

QSAR modeling :

  • Correlates substituent electronegativity with bioactivity (R² = 0.89 for fluorophenyl derivatives) .

Q. Validation :

  • Compare computational predictions with experimental SPR (Surface Plasmon Resonance) binding constants .

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